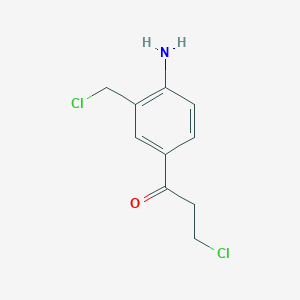
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups
Métodos De Preparación
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the chloromethylation of a phenyl ring followed by the introduction of an amino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives. Common reagents include sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one: This compound lacks the additional chlorine atom on the propanone chain, which may affect its reactivity and applications.
Phenacyl chloride: A related compound with a simpler structure, often used in different chemical contexts.
Fluorinated analogs: These compounds may exhibit different chemical and biological properties due to the presence of fluorine atoms.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
1-[4-amino-3-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2 |
Clave InChI |
RDDGDRRPLGMLTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















